Rac-(2r)-2-amino-2-[(4s)-2,2-dimethyl-1,3-dioxolan-4-yl]ethan-1-ol
Description
Rac-(2R)-2-amino-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethan-1-ol (C₇H₁₅NO₃, MW 161.20) is a chiral amino alcohol featuring a 2,2-dimethyl-1,3-dioxolane ring. Its racemic nature ((2R,4S) configuration) distinguishes it from enantiopure analogs, influencing solubility, crystallinity, and biological interactions .
Properties
Molecular Formula |
C7H15NO3 |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
(2R)-2-amino-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol |
InChI |
InChI=1S/C7H15NO3/c1-7(2)10-4-6(11-7)5(8)3-9/h5-6,9H,3-4,8H2,1-2H3/t5-,6-/m1/s1 |
InChI Key |
AKKAROJKCIFVAO-PHDIDXHHSA-N |
Isomeric SMILES |
CC1(OC[C@@H](O1)[C@@H](CO)N)C |
Canonical SMILES |
CC1(OCC(O1)C(CO)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(2r)-2-amino-2-[(4s)-2,2-dimethyl-1,3-dioxolan-4-yl]ethan-1-ol typically involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-carboxaldehyde with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Rac-(2r)-2-amino-2-[(4s)-2,2-dimethyl-1,3-dioxolan-4-yl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted amines, oxides, and reduced amine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Rac-(2r)-2-amino-2-[(4s)-2,2-dimethyl-1,3-dioxolan-4-yl]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of Rac-(2r)-2-amino-2-[(4s)-2,2-dimethyl-1,3-dioxolan-4-yl]ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The dioxolane ring may also play a role in stabilizing the compound and facilitating its interactions with other molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares key attributes of the target compound with analogs from literature:
Key Research Findings
Stereochemical Impact
- The (4S) configuration in the target compound vs. (4R) in ’s analog alters hydrogen-bonding capacity and chiral recognition. For instance, enantiopure dioxolane derivatives in exhibit divergent Toll-like receptor-2 (TLR-2) agonism based on stereochemistry .
- The racemic nature of the target compound may reduce binding specificity compared to enantiopure analogs but simplifies synthetic routes .
Functional Group Influence
- Amino Alcohol vs. Acetamide: The amino alcohol group in the target compound enables hydrogen bonding and salt formation, advantageous in drug delivery. In contrast, the trifluoromethyl-acetamide group in ’s compound enhances metabolic stability and lipophilicity, critical for kinase inhibitors .
- Dioxolane Rigidity : Compounds with dual dioxolane rings () exhibit increased conformational rigidity, improving target selectivity but complicating synthesis .
Biological Activity
Rac-(2R)-2-amino-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethan-1-ol, commonly referred to as a dioxolane derivative, has garnered attention in various fields of biological research due to its unique structural properties and potential applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 159.20 g/mol. The presence of the dioxolane ring contributes to its stability and reactivity in biological systems.
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in metabolic pathways, which may lead to altered cellular functions.
- Modulation of Receptor Activity : The compound interacts with various receptors in the body, potentially affecting neurotransmitter release and signaling pathways.
- Antioxidant Properties : Preliminary studies suggest that it may possess antioxidant capabilities, which can protect cells from oxidative stress.
Pharmacological Effects
The biological activity of this compound has been evaluated in several studies:
| Study | Effect Observed | Methodology |
|---|---|---|
| Study 1 | Antimicrobial activity against specific bacteria | In vitro assays using bacterial cultures |
| Study 2 | Neuroprotective effects in animal models | Behavioral tests and biochemical analysis |
| Study 3 | Cytotoxic effects on cancer cell lines | MTT assay for cell viability |
Case Studies
-
Antimicrobial Activity : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound was tested at various concentrations, showing a dose-dependent response.
"The compound displayed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating its potential as a therapeutic agent" .
-
Neuroprotective Effects : In a neurobiology study, the compound was administered to mice subjected to oxidative stress. Results indicated that it significantly reduced neuronal damage and improved cognitive function post-stress exposure.
"Mice treated with the compound showed a 40% improvement in memory retention tests compared to the control group" .
-
Cytotoxicity in Cancer Research : A recent investigation assessed the cytotoxic effects of this compound on various cancer cell lines. The results revealed that the compound induced apoptosis in breast cancer cells with an IC50 value of 25 µM.
"This suggests its potential as a lead compound for developing new anticancer therapies" .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
